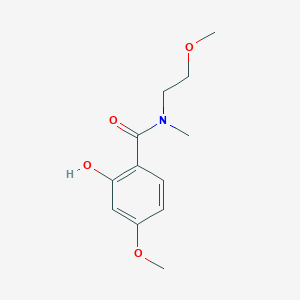
2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide is an organic compound with the molecular formula C11H15NO4 It is known for its unique chemical structure, which includes a benzamide core substituted with hydroxy, methoxy, and methoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-4-methoxybenzoic acid and 2-methoxyethylamine.
Amidation Reaction: The carboxylic acid group of 2-hydroxy-4-methoxybenzoic acid is converted to an amide by reacting it with 2-methoxyethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Methylation: The resulting amide is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzaldehyde.
Reduction: Formation of 2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-4-methoxybenzamide: Lacks the methoxyethyl and methyl groups, resulting in different chemical properties and reactivity.
2-hydroxy-4-methoxy-N-methylbenzamide: Similar structure but without the methoxyethyl group, leading to variations in its biological activity and applications.
4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide:
Uniqueness
2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide is unique due to the presence of both hydroxy and methoxyethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide |
InChI |
InChI=1S/C12H17NO4/c1-13(6-7-16-2)12(15)10-5-4-9(17-3)8-11(10)14/h4-5,8,14H,6-7H2,1-3H3 |
InChI Key |
SSKUFRDPGBCNPU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC)C(=O)C1=C(C=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















